molecular formula C14H12BrNO3 B12281056 1-(4-Bromophenyl)-2-(2-nitrophenyl)ethanol

1-(4-Bromophenyl)-2-(2-nitrophenyl)ethanol

Cat. No.: B12281056
M. Wt: 322.15 g/mol
InChI Key: LZMABHURDNEZKS-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-2-(2-nitrophenyl)ethanol is an organic compound that features a bromine atom attached to a phenyl ring and a nitro group attached to another phenyl ring, connected by an ethanol moiety

Preparation Methods

The synthesis of 1-(4-Bromophenyl)-2-(2-nitrophenyl)ethanol typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromobenzaldehyde and 2-nitrobenzaldehyde.

    Reaction Conditions: A Grignard reaction is employed, where a Grignard reagent (such as phenylmagnesium bromide) is reacted with the aldehydes under anhydrous conditions.

    Industrial Production: In an industrial setting, the reaction is scaled up using large reactors, and the product is purified through crystallization or distillation.

Chemical Reactions Analysis

1-(4-Bromophenyl)-2-(2-nitrophenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Scientific Research Applications

1-(4-Bromophenyl)-2-(2-nitrophenyl)ethanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-2-(2-nitrophenyl)ethanol involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors in biological systems, leading to its observed effects.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

1-(4-Bromophenyl)-2-(2-nitrophenyl)ethanol can be compared with similar compounds such as:

    1-(4-Chlorophenyl)-2-(2-nitrophenyl)ethanol: Similar structure but with a chlorine atom instead of bromine.

    1-(4-Bromophenyl)-2-(2-aminophenyl)ethanol: Similar structure but with an amino group instead of a nitro group.

    1-(4-Bromophenyl)-2-(2-hydroxyphenyl)ethanol: Similar structure but with a hydroxyl group instead of a nitro group.

Properties

Molecular Formula

C14H12BrNO3

Molecular Weight

322.15 g/mol

IUPAC Name

1-(4-bromophenyl)-2-(2-nitrophenyl)ethanol

InChI

InChI=1S/C14H12BrNO3/c15-12-7-5-10(6-8-12)14(17)9-11-3-1-2-4-13(11)16(18)19/h1-8,14,17H,9H2

InChI Key

LZMABHURDNEZKS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC(C2=CC=C(C=C2)Br)O)[N+](=O)[O-]

Origin of Product

United States

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